

# Crocacin C: A Technical Guide to its Discovery, Isolation, and Characterization

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## Compound of Interest

Compound Name: *Crocacin C*

Cat. No.: *B1236909*

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## Abstract

**Crocacin C** is a member of the crocacin family of natural products, a series of potent antifungal and cytotoxic compounds isolated from myxobacteria. This technical guide provides an in-depth overview of the history of its discovery, the methodologies for its isolation and purification, and its key physicochemical and biological properties. The mechanism of action, involving the inhibition of the mitochondrial respiratory chain, is also detailed. All quantitative data are presented in structured tables, and key experimental workflows are visualized using diagrams to facilitate understanding and further research.

## Discovery History

The crocacin family of metabolites was first reported in the 1990s as a result of screening programs targeting myxobacteria, a group of soil-dwelling bacteria known for their production of structurally diverse and biologically active secondary metabolites.

The initial discovery was made in 1994 by Kunze, Jansen, Höfle, and Reichenbach, who isolated a compound they named "crocacin" from the biomass of the myxobacterium *Chondromyces crocatus*, strain Cm c3. This compound was later identified as Crocacin A.

In 1999, a more comprehensive study by Jansen and coworkers led to the isolation and characterization of four members of the family, designated Crocacin A, B, C, and D. Crocacin

A, B, and C were isolated from various strains of *Chondromyces crocatus*, while the most potent member, Crocacin D, was discovered in cultures of *Chondromyces pediculatus*.

**Crocacin C** is structurally unique within this family. While Crocacins A, B, and D are complex dipeptides, **Crocacin C** is the primary amide of the core polyketide-derived acyl residue, a multiply substituted phenylundecatrienoic acid.

## Physicochemical Properties of Crocacin C

**Crocacin C** is a colorless, amorphous solid. Its structure was elucidated through extensive spectroscopic analysis, primarily High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of the primary amide was confirmed by Infrared (IR) spectroscopy.

Property	Value	Source
Molecular Formula	C <sub>22</sub> H <sub>31</sub> NO <sub>3</sub>	
Molecular Weight	357 g/mol	
Appearance	Colorless amorphous solid	

Note: Specific optical rotation ( $[\alpha]_D$ ) and melting point data are not detailed in the primary literature reviewed.

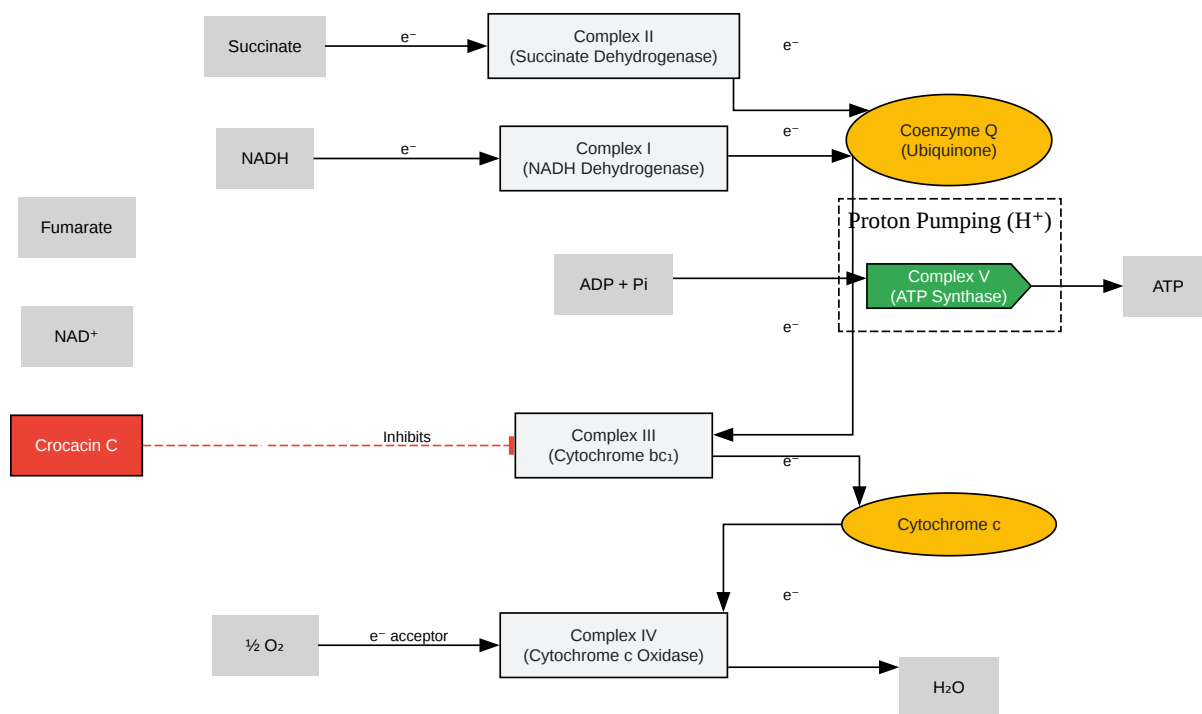
## Biological Activity and Mechanism of Action

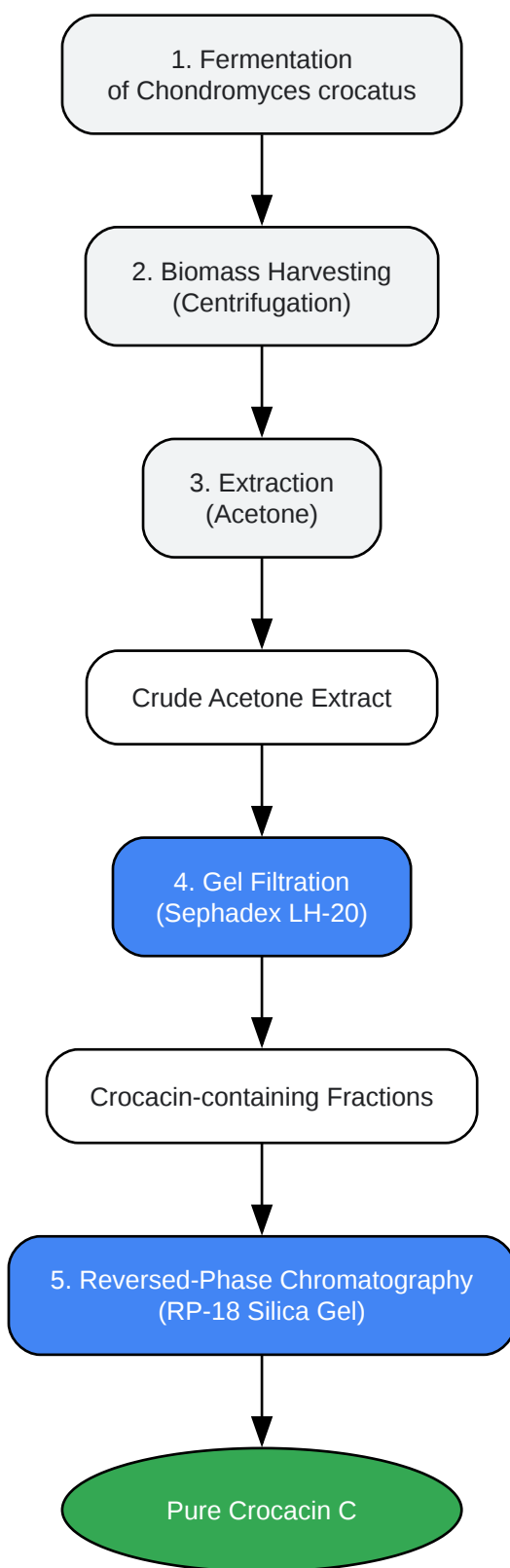
Crocacins exhibit significant biological activity, primarily as antifungal and cytotoxic agents. Their mechanism of action has been identified as the potent inhibition of the mitochondrial electron transport chain.

Specifically, crocacins block electron flow within the cytochrome bc<sub>1</sub> complex, also known as Complex III. This inhibition disrupts the proton gradient across the inner mitochondrial membrane, halting ATP synthesis and leading to cellular energy depletion and eventual cell death. This targeted action on a fundamental cellular process explains the broad cytotoxicity observed.

## Signaling Pathway Diagram

The following diagram illustrates the point of inhibition for **Crocacin C** within the mitochondrial electron transport chain.





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